REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[C:14]([S:23](=[O:26])(=[O:25])[NH2:24])[C:15]=1[O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:9]([O:11]C)=[O:10])[CH2:2][CH2:3][CH3:4]>[OH-].[Na+]>[CH2:1]([NH:5][C:6]1[CH:7]=[C:8]([CH:13]=[C:14]([S:23](=[O:26])(=[O:25])[NH2:24])[C:15]=1[O:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[C:9]([OH:11])=[O:10])[CH2:2][CH2:3][CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC=1C=C(C(=O)OC)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated for 30 minutes on a steam bath
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered
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Type
|
CUSTOM
|
Details
|
3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid precipitation in flakes which melted at 229°-231° C
|
Type
|
CUSTOM
|
Details
|
After recrystallization from ethanol/water
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)NC=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |